molecular formula C7H10O2 B049227 1-Cyclopropyl-1,3-butanedione CAS No. 21573-10-4

1-Cyclopropyl-1,3-butanedione

Cat. No. B049227
CAS RN: 21573-10-4
M. Wt: 126.15 g/mol
InChI Key: KLCGMDWRXACELA-UHFFFAOYSA-N
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Patent
US07425569B2

Procedure details

Magnesium turnings (3.04 g, 125 mmol), suspended in methanol (145 ml), were heated to reflux under nitrogen for 1 hour, then cooled to room temperature and the β-keto acid from Preparation 2 (25.5 g, 250 mmol) dissolved in methanol (25 ml) was added dropwise, with ice-cooling. The reaction mixture was stirred for 1 hour, at room temperature, and then the solvent was removed under reduced pressure to give the magnesium salt of the acid. Meanwhile, cyclopropane-carboxylic acid (9.91 ml, 125 mmol) was dissolved in dimethylformamide (200 ml). Carbonyldiimidazole (22.4 g, 138 mmol) was then added portionwise, under nitrogen, at 0° C. This reaction mixture was stirred for 1.5 hours, and then the magnesium salt from above was added as a solution in N,N-dimethylformamide (100 ml) at 0° C. The reaction mixture was allowed to stir at room temperature for 92 hours, and then it was poured into 2M aqueous hydrochloric acid (85 ml), followed by dilution with water (170 ml). The mixture was extracted with diethyl ether (6×200 ml), and the combined organic extracts were then washed with brine (3×200 ml), dried over magnesium sulphate and concentrated under reduced pressure. The residual orange oil was purified by flash chromatography on silica gel eluting with pentane:diethyl ether (100:0 then 90:10 then 80:20, by volume) to provide the title compound (7.39 g, 24%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=0.83-0.95 (m, 2H), 1.06-1.10 (m, 2H), 1.54-1.63 (m, 1H), 2.00 (s, 3H); LRMS (electrospray): m/z 149 [MNa+].
Quantity
9.91 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([OH:6])=O)[CH2:3][CH2:2]1.C(N1[CH:18]=[CH:17]N=C1)(N1C=CN=C1)=O.Cl.[OH2:20].[CH3:21]N(C)C=O>>[CH:1]1([C:4](=[O:6])[CH2:21][C:17](=[O:20])[CH3:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
9.91 mL
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
170 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This reaction mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 92 hours
Duration
92 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (6×200 ml)
WASH
Type
WASH
Details
the combined organic extracts were then washed with brine (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual orange oil was purified by flash chromatography on silica gel eluting with pentane:diethyl ether (100:0

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.